2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Photochemical Synthesis : A method involving photochemical cyclization has been used to synthesize derivatives of 4H-thieno[3,2-c]chromene, highlighting the utility of UV light in facilitating high-yield ring closure reactions. This approach has been deemed superior to Pd-catalyzed intramolecular arylation for synthesizing such compounds, with potential applications as covert marking pigments due to their photophysical properties (Ulyankin et al., 2021).
- Structural and Conformational Studies : Detailed structural analysis through IR, NMR spectroscopy, and X-ray analysis of chromene derivatives has been conducted, providing insights into the conformational stability and spatial arrangement of hydrogen atoms in these compounds, aiding in understanding their chemical behavior and reactivity (Ciolkowski et al., 2009).
Biological Characterization and Applications
- Biological Activity : Research has demonstrated the potential of certain chromene derivatives in exhibiting significant cytotoxicity against various cancer cell lines, suggesting their utility in developing anticancer therapies. Notably, a palladium(II) complex with a coumarin-derived ligand showed lower IC50 values than carboplatin in A546, HeLa, and K562 cells, indicating a promising avenue for further exploration in cancer treatment (Budzisz et al., 2004).
Material Science and Sensing Applications
- Optical and Sensing Properties : The synthesized 4H-thieno[3,2-c]chromene derivatives have been explored for their optical properties, including fluorescence, which could be leveraged for applications in sensing technologies and materials science. The capacity of these compounds to serve as invisible ink dyes based on their fluorescence quantum yields points to novel applications in security and covert communications (Bogza et al., 2018).
Chemical Reactivity and Functionalization
- Electrophilic Reactions and Functionalization : The inclusion of thiophene moieties in electrophilic reactions, promoted by samarium diiodide, illustrates the chemical versatility and potential for functionalization of chromene derivatives. This strategy enables the synthesis of complex molecules with varied functional groups, expanding the scope of chemical transformations and applications of these compounds in synthetic chemistry (Yang et al., 2000).
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4S/c1-13-19(14-6-3-2-4-7-14)20(22)16-10-9-15(12-17(16)24-13)25-21(23)18-8-5-11-26-18/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBYQZXOBNESOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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